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Compound of Interest

Compound Name:
Adenosine-2-carboxy methyl

amide

Cat. No.: B15598274

Get Quote

Disclaimer: No direct in vivo dosage and administration data was found for "Adenosine-2-
carboxy methyl amide." The following information is based on closely related 2-substituted

adenosine A3 receptor agonists, namely 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-

methyluronamide (Cl-IB-MECA) and N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-

MECA). These compounds are potent and selective agonists for the A3 adenosine receptor

and serve as important pharmacological tools in preclinical research.

Introduction
Adenosine receptors, a class of G protein-coupled receptors, are integral in various

physiological processes. The A3 adenosine receptor (A3AR) has emerged as a significant

therapeutic target for inflammatory conditions, cancer, and neuropathic pain. Agonists of the

A3AR, such as Cl-IB-MECA and IB-MECA, have been extensively studied in animal models to

explore their therapeutic potential. These application notes provide a summary of dosages,

administration routes, and experimental protocols for these A3AR agonists in rodent models.
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Data Presentation: Dosage and Administration of
A3AR Agonists
The following tables summarize the dosages and administration routes of Cl-IB-MECA and IB-

MECA in various animal models as reported in preclinical studies.

Table 1: Dosage and Administration of Cl-IB-MECA in Rodent Models

Animal Model Indication Dosage
Administration
Route

Reference

Rat
Cerebral

Ischemia
Not specified

Intracerebroventr

icular (i.c.v.) or

Intravenous (i.v.)

[1]

Mouse Neuropathic Pain Not specified Not specified [2]

Table 2: Dosage and Administration of IB-MECA in Rodent Models

Animal Model Indication Dosage
Administration
Route

Reference

Mouse Neuropathic Pain Dose-dependent Not specified [2]

Rat Neuropathic Pain Not specified Not specified [2]

Rat
Adjuvant-

Induced Arthritis
Not specified Not specified

Table 3: Dosage and Administration of Other Adenosine Receptor Agonists in a Rat Model of

Myocardial Infarction[3]

Compound Dosage Administration Route

LASSBio-1027
30 and 70 µmol/kg (8.22 and

19.18 mg/kg)
Oral

LASSBio-1860 70 µmol/kg (23.8 mg/kg) Oral
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Experimental Protocols
Cerebral Ischemia Model in Rats
This protocol is based on a study investigating the neuroprotective effects of Cl-IB-MECA.[1]

Animal Model: Anesthetized rats.

Induction of Ischemia: Focal cerebral ischemia is induced by transient middle cerebral artery

(MCA) ligation.

Drug Administration:

Intracerebroventricular (i.c.v.) Administration: Cl-IB-MECA or vehicle is administered

directly into the cerebral ventricles.

Intravenous (i.v.) Administration: Cl-IB-MECA or vehicle is administered via a vein, with

repeated doses given 165 minutes and 15 minutes before MCA ligation.

Outcome Measures:

Blood pressure monitoring during ischemia.

Assessment of locomotor activity.

Measurement of cerebral infarction size 2 days post-ischemia.

Quantification of apoptosis in the lesioned cortex using TUNEL labeling.

Neuropathic Pain Model in Mice
This protocol is adapted from research on the analgesic effects of A3AR agonists.[2]

Animal Model: Mice.

Induction of Neuropathic Pain: Chronic constriction injury of the sciatic nerve is performed to

induce mechanoallodynia.
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Drug Administration: A3AR agonists (IB-MECA, Cl-IB-MECA) are administered, and their

effects are evaluated in a dose-dependent manner. The specific route of administration is not

detailed in the abstract but is typically intraperitoneal (i.p.) or oral (p.o.) in such studies.

Outcome Measures:

Reversal of established mechanoallodynia is measured.

Potency and efficacy are compared to standard analgesics like morphine, gabapentin, and

amitriptyline.

The role of opioid receptors is assessed using the antagonist naloxone.

Specificity is confirmed using A3AR antagonists (e.g., MRS1523) and antagonists for other

adenosine receptor subtypes (A1AR and A2AAR).

Visualization of Signaling Pathways and Workflows
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads

to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

This pathway plays a crucial role in the receptor's anti-inflammatory and cytoprotective effects.
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A3 Adenosine Receptor Signaling Pathway
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Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for evaluating the efficacy of a test

compound in an animal model of disease.
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Statistical Analysis
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In Vivo Efficacy Testing Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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